(3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE
Description
(3,5-Dimethyl-1H-pyrazol-1-yl){4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}methanone is a bis-pyrazole derivative characterized by two 3,5-dimethylpyrazole moieties linked via a central benzoyl group. Such compounds are synthesized through condensation reactions involving hydrazides and diketones or via cyclo-condensation strategies . The rigidity of the pyrazole rings and the electron-withdrawing carbonyl groups may enhance stability and influence intermolecular interactions, making this compound a candidate for crystallographic studies or pharmacological applications.
Properties
IUPAC Name |
[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-9-13(3)21(19-11)17(23)15-5-7-16(8-6-15)18(24)22-14(4)10-12(2)20-22/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCUZEFEJKJBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(=O)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . The subsequent steps involve the functionalization of the pyrazole ring with the phenyl and methanone groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated antiproliferative activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines with IC50 values ranging from 5.00 to 32.52 μM. The compound's ability to inhibit key receptors such as the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) further highlights its potential as an anticancer agent, especially with FGFR showing an IC50 of 5.18 μM .
Antimicrobial Properties
Pyrazole derivatives are known for their antimicrobial activities. The compound can be synthesized to yield derivatives that have shown effectiveness against various bacterial strains. Studies have indicated that pyrazole-based compounds can inhibit bacterial growth, suggesting their utility in developing new antibiotics .
Anti-inflammatory Effects
Some studies have reported that pyrazole compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory disorders .
Pesticide Development
The synthesis of pyrazole derivatives has been explored for their potential use as agrochemicals, particularly pesticides. Their ability to target specific biological pathways in pests while being less toxic to non-target organisms positions them as favorable candidates in sustainable agriculture practices .
Coordination Chemistry
The unique structure of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE allows it to act as a ligand in coordination chemistry. Its ability to form complexes with metals can be utilized in catalysis and the development of new materials .
Photophysical Properties
Research indicates that pyrazole derivatives can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their tunable electronic properties allow for customization based on specific application needs .
Case Studies
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE involves its interaction with specific molecular targets. In medicinal chemistry, pyrazole derivatives are known to inhibit enzymes or receptors involved in disease pathways. For example, they may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Bis-Pyrazole Derivatives The target compound belongs to a class of bis-pyrazole hybrids. For example, (3,5-dimethyl-1H-pyrazol-1-yl)(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanone (compound 11 in ) replaces one pyrazole moiety with a pyrrole ring.
2.1.2. Pyrazole-Pyrazoline Hybrids
Compounds like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one () feature a dihydro-pyrazole (pyrazoline) core. Unlike the fully aromatic pyrazole rings in the target compound, pyrazolines exhibit partial saturation, which may reduce metabolic stability but improve conformational flexibility for target binding .
2.1.3. Functionalized Bis-Heterocycles Derivatives such as bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] () incorporate pyridine rings alongside pyrazoles.
Physicochemical Properties
- Aromaticity vs. Saturation : The fully aromatic pyrazole rings in the target compound likely confer greater thermal stability compared to dihydro-pyrazolines (), which may undergo oxidative degradation .
Biological Activity
The compound (3,5-dimethyl-1H-pyrazol-1-yl){4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}methanone is a derivative of pyrazole that has garnered attention for its diverse biological activities. Pyrazoles and their derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. This article aims to explore the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a dual pyrazole moiety linked to a phenyl group with a carbonyl substituent. The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing techniques such as hydrazine condensation and subsequent functionalization.
Synthesis Pathway
- Starting Materials : 3,5-dimethyl-1H-pyrazole and appropriate phenyl derivatives.
- Reagents : Acetyl chloride or carboxylic acids for carbonyl introduction.
- Conditions : Reflux in organic solvents like DMF or DMSO under inert atmosphere.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound has shown promising results in reducing edema in animal models.
- Study Findings : A study indicated that derivatives similar to this compound exhibited significant COX-2 inhibitory activity with selectivity indices suggesting minimal side effects on COX-1 pathways, thereby reducing gastrointestinal toxicity often associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Properties
Pyrazoles have also been investigated for their antimicrobial efficacy against various pathogens. The compound's structure suggests potential activity against bacteria and fungi.
- Case Study : A synthesis of related 3,5-dimethyl azopyrazole derivatives revealed moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been widely studied. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
- Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .
Data Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
